molecular formula C15H14N2S B1227403 N-(2-phenylethyl)-1,3-benzothiazol-2-amine CAS No. 439215-15-3

N-(2-phenylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1227403
M. Wt: 254.4 g/mol
InChI Key: ZONFDQCCZSBEFC-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1,3-benzothiazol-2-amine is a chemical compound with potential interest in various fields of chemistry and pharmacology. Despite the exclusion of drug use, dosage, and side effects information, the compound's synthesis, structural analysis, and chemical properties offer a comprehensive understanding of its characteristics.

Synthesis Analysis

The compound can be synthesized by the condensation of 2-aminobenzothiazole with relevant starting materials in ethanol. A specific example involves the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene, yielding a structurally similar compound (عبدالله محمد عسيري, سلمان أحمد خان, 2010). This process demonstrates the compound's accessibility through straightforward synthetic routes.

Molecular Structure Analysis

The molecular structure of N-(2-phenylethyl)-1,3-benzothiazol-2-amine derivatives has been elucidated using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and EI-MS. These analyses confirm the structure of the synthesized compounds, offering insights into their molecular configuration and stability (Abdullah M. Asiri, Salman A. Khan, S. Arabia, 2010).

Chemical Reactions and Properties

N-(2-phenylethyl)-1,3-benzothiazol-2-amine and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, reactions with carbon disulphide and methyl iodide followed by o-phenylene diamine/ethylene diamine produce benzothiazole derivatives with antibacterial and entomological activities (M. Chaudhary et al., 2011).

Physical Properties Analysis

The physical properties, such as crystallization patterns and stability, are crucial for understanding the compound's behavior under different conditions. For example, the crystal structure determination of related benzothiazole compounds reveals their solid-state organization, crucial for material science applications (S. Ö. Yıldırım et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and potential for functionalization, are essential for exploring the compound's utility in chemical synthesis and applications. The catalytic synthesis of N-benzothiazol-2-yl-amides from related thioureas using iron and palladium catalysts through C(sp2)–H functionalization illustrates the compound's versatility and potential for creating biologically active derivatives (Junke Wang et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Entomological Applications : A study by Chaudhary et al. (2011) explored the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and their derivatives, highlighting their potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity properties (Chaudhary et al., 2011).
  • Antimicrobial Properties : Mishra et al. (2020) synthesized new Schiff base ligands comprising benzothiazole derivatives, demonstrating significant emissions and good anti-bacterial activity against pathogens such as Staphylococcus aureus and Propionibacterium acnes (Mishra et al., 2020).
  • Antitumor Activity : Research by Chua et al. (1999) on 2-(4-aminophenyl)benzothiazoles showed selective antitumor activity against various cancer cell lines. The study suggests that metabolism plays a crucial role in the mode of action of these compounds (Chua et al., 1999).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, on mild steel in acidic conditions. The study demonstrated a significant inhibition efficiency, suggesting applications in corrosion resistance (Salarvand et al., 2017).

Organic Chemistry and Synthesis

  • Synthesis of Heterocyclic Compounds : Ma et al. (2011) developed a method for the synthesis of 2-N-substituted benzothiazoles through metal-catalyzed reactions, demonstrating the versatility of benzothiazoles in organic synthesis (Ma et al., 2011).
  • Catalytic Applications in N-Alkylation : Bala et al. (2013) described an iron phthalocyanine catalyzed method for N-alkylation of amines with alcohols, where aminobenzothiazoles were used as substrates. This highlights the role of benzothiazoles in catalysis (Bala et al., 2013).

Future Directions

The 2-phenethylamine motif, which is present in “N-(2-phenylethyl)-1,3-benzothiazol-2-amine”, is a key therapeutic target. Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine .

properties

IUPAC Name

N-(2-phenylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONFDQCCZSBEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285365
Record name N-(2-Phenylethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-1,3-benzothiazol-2-amine

CAS RN

439215-15-3
Record name N-(2-Phenylethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439215-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Phenylethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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